9,9-Bis[2-(ethenyloxy)ethyl]-9H-xanthene
Description
9,9-Bis[2-(ethenyloxy)ethyl]-9H-xanthene is a xanthene derivative characterized by two ethenyloxyethyl substituents at the 9-position of the xanthene core. The xanthene scaffold consists of a dibenzopyran structure, which confers rigidity and planar aromaticity, while the ethenyloxyethyl groups introduce steric bulk, electron-rich ether linkages, and unsaturated vinyl moieties. These substituents enhance solubility in polar organic solvents and provide reactive sites for polymerization or further functionalization. The compound’s unique structure makes it a candidate for applications in organic electronics, photodynamic therapy, and polymer chemistry .
Properties
CAS No. |
57315-95-4 |
|---|---|
Molecular Formula |
C21H22O3 |
Molecular Weight |
322.4 g/mol |
IUPAC Name |
9,9-bis(2-ethenoxyethyl)xanthene |
InChI |
InChI=1S/C21H22O3/c1-3-22-15-13-21(14-16-23-4-2)17-9-5-7-11-19(17)24-20-12-8-6-10-18(20)21/h3-12H,1-2,13-16H2 |
InChI Key |
XNMFBQPOGGTPBZ-UHFFFAOYSA-N |
Canonical SMILES |
C=COCCC1(C2=CC=CC=C2OC3=CC=CC=C31)CCOC=C |
Origin of Product |
United States |
Comparison with Similar Compounds
9,9-Dimethylxanthene
- Substituents : Two methyl groups at the 9-position.
- Key Differences : Smaller substituents reduce steric hindrance, increasing reactivity in electrophilic substitution reactions. However, the lack of oxygen atoms or unsaturated bonds limits solubility in polar solvents and restricts applications in polymer chemistry.
- Applications: Primarily used as a precursor in organometallic synthesis (e.g., dilithio intermediates for spiro compounds) .
3,6-Bis(dimethylamino)-9H-xanthen-9-one
- Substituents: Dimethylamino groups at the 3- and 6-positions, with a ketone at the 9-position.
- Key Differences: The electron-withdrawing ketone group reduces electron density on the aromatic core, making it suitable for redox-active applications. The dimethylamino groups enhance fluorescence, enabling use in bioimaging or sensors.
- Applications : Electrochemical studies, antimicrobial agents .
Fluorene Derivatives with Bis(2-(2-ethoxyethoxy)ethyl) Substituents
- Substituents : Saturated ethoxyethoxyethyl chains.
- Key Differences : The fully saturated ether chains improve thermal stability but lack the reactivity of vinyl groups. These derivatives excel in two-photon absorption (2PA) and metal-ion sensing due to extended conjugation and macrocyclic receptor integration .
9-(4-Hydroxy-3-methoxyphenyl)-3,3,6,6-tetramethyl-xanthene Derivatives
- Substituents : Hydroxy, methoxy, and tetramethyl groups.
- Key Differences : Polar hydroxyl and methoxy groups enhance biological activity (e.g., anti-inflammatory, antimicrobial) but reduce compatibility with hydrophobic matrices in material science .
Physicochemical Properties
Research Findings and Data Tables
Table 1: Comparative Analysis of Key Derivatives
Table 2: Thermal Stability and Reactivity
| Compound | Decomposition Temp (°C) | Reactivity with Electrophiles |
|---|---|---|
| This compound | ~200 | High (vinyl addition) |
| 9,9-Dimethylxanthene | >300 | Moderate (C-H activation) |
| 3,6-Bis(dimethylamino)-9H-xanthen-9-one | ~250 | Low (ketone stability) |
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